2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazoloquinazoline family, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines with different functional groups .
Scientific Research Applications
2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound can bind to DNA and RNA, interfering with their replication and transcription processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of the triazolo and quinazoline moieties, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C24H20N4O2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3-[(4-ethoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C24H20N4O2/c1-2-29-19-10-12-20(13-11-19)30-15-17-6-5-7-18(14-17)23-26-24-21-8-3-4-9-22(21)25-16-28(24)27-23/h3-14,16H,2,15H2,1H3 |
InChI Key |
AZXMCSMBNANBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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